molecular formula C9H10O4 B14755159 2,2-Dimethyl-2h-furo[3,4-b]pyran-4,7(3h,5h)-dione CAS No. 774-01-6

2,2-Dimethyl-2h-furo[3,4-b]pyran-4,7(3h,5h)-dione

Cat. No.: B14755159
CAS No.: 774-01-6
M. Wt: 182.17 g/mol
InChI Key: ZIEMNAVZQJAHSJ-UHFFFAOYSA-N
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Description

2,2-Dimethyl-2h-furo[3,4-b]pyran-4,7(3h,5h)-dione is a heterocyclic compound that features a fused ring system consisting of a furan and a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-2h-furo[3,4-b]pyran-4,7(3h,5h)-dione can be achieved through various synthetic routes. One common method involves the condensation of 4H-chromene-3-carbaldehydes with cyclic 1,3-dicarbonyl compounds in the presence of ammonium acetate as a catalyst. This reaction proceeds via a Knoevenagel condensation followed by a 6π-electrocyclization to form the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent-free conditions to reduce environmental impact and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-2h-furo[3,4-b]pyran-4,7(3h,5h)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide range of functionalized derivatives .

Scientific Research Applications

2,2-Dimethyl-2h-furo[3,4-b]pyran-4,7(3h,5h)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-2h-furo[3,4-b]pyran-4,7(3h,5h)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in biochemical pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-2h-furo[3,4-b]pyran-4,7(3h,5h)-dione is unique due to its fused ring system, which imparts distinct chemical and physical properties.

Properties

CAS No.

774-01-6

Molecular Formula

C9H10O4

Molecular Weight

182.17 g/mol

IUPAC Name

2,2-dimethyl-3,5-dihydrofuro[3,4-b]pyran-4,7-dione

InChI

InChI=1S/C9H10O4/c1-9(2)3-6(10)5-4-12-8(11)7(5)13-9/h3-4H2,1-2H3

InChI Key

ZIEMNAVZQJAHSJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C2=C(O1)C(=O)OC2)C

Origin of Product

United States

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